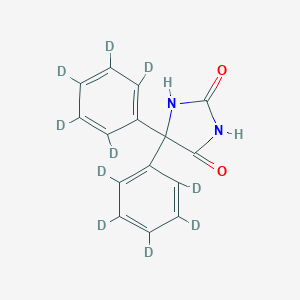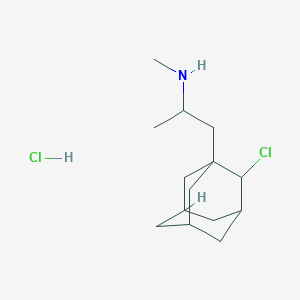
Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride is a chemical compound that has been used in scientific research for various purposes. This compound is also known by the name of amantadine hydrochloride. It is a white crystalline powder that is soluble in water and has a bitter taste. The chemical formula for this compound is C10H18ClN.
Mecanismo De Acción
The mechanism of action of Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride involves the inhibition of the reuptake of dopamine. This leads to an increase in the levels of dopamine in the brain, which helps to improve the symptoms of Parkinson's disease. This compound also has antiviral properties and is known to inhibit the replication of certain viruses.
Efectos Bioquímicos Y Fisiológicos
Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride has various biochemical and physiological effects. It is known to increase the levels of dopamine in the brain, which helps to improve the symptoms of Parkinson's disease. This compound also has antiviral properties and is known to inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride in lab experiments include its ability to improve the symptoms of Parkinson's disease and its antiviral properties. However, the limitations of using this compound in lab experiments include its potential side effects and the need for careful handling due to its toxicity.
Direcciones Futuras
There are several future directions for the use of Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride in scientific research. One direction is the development of new and improved dopamine agonists for the treatment of Parkinson's disease. Another direction is the exploration of the antiviral properties of this compound and its potential use in the treatment of viral infections. Additionally, the potential use of this compound in the treatment of other neurological disorders is an area of future research.
Métodos De Síntesis
The synthesis of Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride involves the reaction of 2-chloro-1-(methylamino) propane with adamantane. This reaction is carried out in the presence of a suitable catalyst and solvent. The product obtained is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride has been used in scientific research for various purposes. It is commonly used as a dopamine agonist and is known to have antiviral properties. This compound has also been used in the treatment of Parkinson's disease and has been shown to improve the symptoms of the disease.
Propiedades
Número CAS |
19835-43-9 |
|---|---|
Nombre del producto |
Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride |
Fórmula molecular |
C14H25Cl2N |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
1-(2-chloro-1-adamantyl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H24ClN.ClH/c1-9(16-2)6-14-7-10-3-11(8-14)5-12(4-10)13(14)15;/h9-13,16H,3-8H2,1-2H3;1H |
Clave InChI |
UPSFRSUKUUOJFH-UHFFFAOYSA-N |
SMILES |
CC(CC12CC3CC(C1)CC(C3)C2Cl)NC.Cl |
SMILES canónico |
CC(CC12CC3CC(C1)CC(C3)C2Cl)NC.Cl |
Sinónimos |
2-Chloro-1-(2-methylaminopropyl)adamantane hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



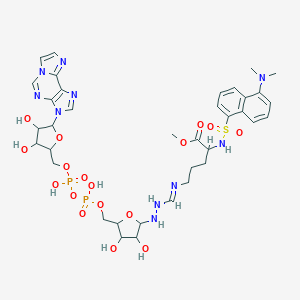
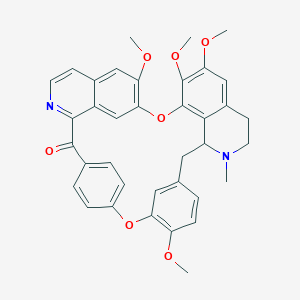
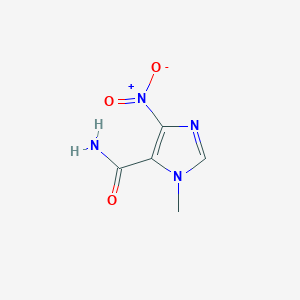

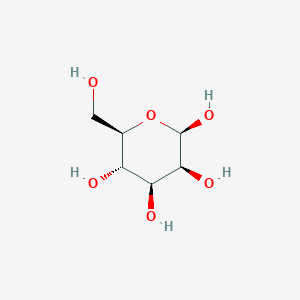
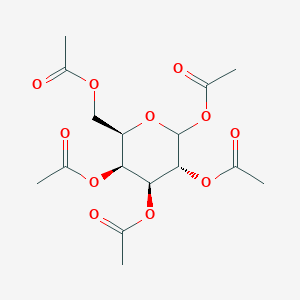

![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)

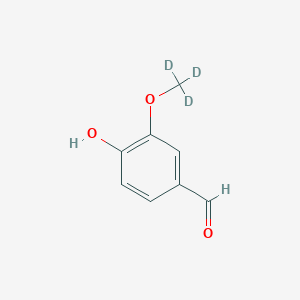
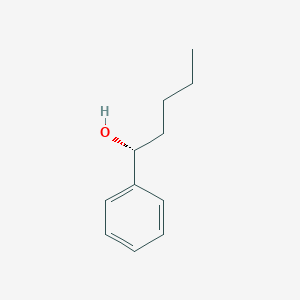
![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)
